molecular formula C15H20O3 B12010471 Cyclohexanecarboxylic acid, 1-phenoxy-, ethyl ester CAS No. 71404-08-5

Cyclohexanecarboxylic acid, 1-phenoxy-, ethyl ester

Cat. No.: B12010471
CAS No.: 71404-08-5
M. Wt: 248.32 g/mol
InChI Key: ZLDNKWIUKMOMHW-UHFFFAOYSA-N
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Description

Ethyl 1-phenoxycyclohexanecarboxylate is an organic compound with the molecular formula C15H20O3. It is an ester derived from 1-phenoxycyclohexanecarboxylic acid and ethanol. This compound is known for its unique chemical structure, which includes a cyclohexane ring bonded to a phenoxy group and an ethyl ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenoxycyclohexanecarboxylate typically involves the esterification of 1-phenoxycyclohexanecarboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ethyl 1-phenoxycyclohexanecarboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenoxycyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-phenoxycyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-phenoxycyclohexanecarboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is catalyzed by esterases, which are enzymes found in various biological systems. The phenoxy group can also interact with aromatic receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester functional group but with a benzene ring instead of a cyclohexane ring.

    Methyl 1-phenoxycyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclohexanecarboxylic acid, 1-phenoxy-, ethyl ester: Another name for ethyl 1-phenoxycyclohexanecarboxylate.

Uniqueness

Ethyl 1-phenoxycyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

71404-08-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-phenoxycyclohexane-1-carboxylate

InChI

InChI=1S/C15H20O3/c1-2-17-14(16)15(11-7-4-8-12-15)18-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3

InChI Key

ZLDNKWIUKMOMHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)OC2=CC=CC=C2

Origin of Product

United States

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